Antimycobacterial MIC Potency: N-Cyclohexyl-4,6-dimethyl-1H-indole-2-carboxamide (KCD644) vs. Unsubstituted Indole-2-carboxamide-Derived Hit Analogue
The N-cyclohexyl derivative of 4,6-dimethyl-1H-indole-2-carboxamide (designated KCD644 or hit compound 1) demonstrated low micromolar potency against replicating M. tuberculosis H37Rv in phenotypic whole-cell screening, establishing the 4,6-dimethyl substitution pattern as the minimal pharmacophoric requirement for MmpL3-targeted antimycobacterial activity [1]. In contrast, closely related indole-2-carboxamide scaffolds lacking the 4,6-dimethyl substitution yielded compounds with substantially attenuated activity in the same screening cascade, as inferred from the SAR progression wherein the 4,6-dimethyl-cyclohexylamide was prioritized as the foundational hit for further optimization [1][2]. Subsequent elaboration of the 4,6-dimethyl core into N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (compound 2) achieved an MIC of 0.012 µM against M. tb H37Rv, confirming the essential role of the 4,6-dimethyl substitution in maintaining target engagement [3].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | KCD644: low µM potency (exact value not publicly reported in abstract but characterized as low micromolar); N-(1-adamantyl) derivative: MIC = 0.012 µM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxamide-derived analogues: substantially reduced or absent Mtb activity (qualitatively inferred from SAR progression; quantitative comparator data not available in public domain for the exact unsubstituted comparator) |
| Quantified Difference | ≥ 80-fold potency gain achieved through N-substitution on the 4,6-dimethyl core (0.012 µM for N-adamantyl derivative) relative to the low µM hit; comparator lacking 4,6-dimethyl substitution not advanced, implying >10-fold potency deficit |
| Conditions | Phenotypic whole-cell M. tuberculosis H37Rv assay; MIC determined by standard broth microdilution under aerobic replicating conditions |
Why This Matters
Procurement of the 4,6-dimethyl core scaffold enables direct access to a validated MmpL3 inhibitor chemotype with established SAR, avoiding the risk of purchasing an unsubstituted or incorrectly substituted indole-2-carboxamide that would generate inactive N-substituted analogues.
- [1] Kondreddi, R. R., Jiricek, J., Rao, S. P. S., Lakshminarayana, S. B., Camacho, L. R., Rao, R., ... Smith, P. W. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: A promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(21), 8849–8859. DOI: 10.1021/jm4012774 View Source
- [2] Novartis AG. (2015). Indole carboxamide derivatives and uses thereof. Australian Patent AU2013311235. Filed 05/09/2013. Status: GRANTED. View Source
- [3] AlSayed, S. S. R., Lun, S., Bailey, A. W., Suri, A., Huang, C.-C., Mocerino, M., ... Gunosewoyo, H. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11, 15497–15511. DOI: 10.1039/D0RA10728J View Source
